molecular formula C15H14O B13964691 [2-(Benzyloxy)ethenyl]benzene CAS No. 61833-22-5

[2-(Benzyloxy)ethenyl]benzene

Katalognummer: B13964691
CAS-Nummer: 61833-22-5
Molekulargewicht: 210.27 g/mol
InChI-Schlüssel: JCOUEUSHQNDXNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[[(2-Phenylethenyl)oxy]methyl]benzene: is an organic compound with the molecular formula C15H14O It consists of a benzene ring substituted with a phenylethenyl group and a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [[(2-Phenylethenyl)oxy]methyl]benzene typically involves the reaction of benzyl alcohol with styrene oxide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes a nucleophilic substitution to yield the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of [[(2-Phenylethenyl)oxy]methyl]benzene may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts, such as Lewis acids or bases, can enhance the reaction rate and selectivity. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

[[(2-Phenylethenyl)oxy]methyl]benzene: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the phenylethenyl group to a phenylethyl group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid

    Reduction: [[(2-Phenylethyl)oxy]methyl]benzene

    Substitution: Various substituted benzene derivatives

Wissenschaftliche Forschungsanwendungen

[[(2-Phenylethenyl)oxy]methyl]benzene: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of [[(2-Phenylethenyl)oxy]methyl]benzene involves its interaction with molecular targets, such as enzymes or receptors. The phenylethenyl group can participate in π-π interactions with aromatic residues in proteins, while the methoxy group can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

[[(2-Phenylethenyl)oxy]methyl]benzene: can be compared with similar compounds, such as:

    [(2-Phenylethenyl)oxy]ethane: Similar structure but with an ethane backbone instead of a benzene ring.

    [(2-Phenylethenyl)oxy]propane: Contains a propane backbone, leading to different chemical properties and reactivity.

    [(2-Phenylethenyl)oxy]butane: Longer alkane chain, affecting its solubility and interaction with other molecules.

The uniqueness of [[(2-Phenylethenyl)oxy]methyl]benzene lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

61833-22-5

Molekularformel

C15H14O

Molekulargewicht

210.27 g/mol

IUPAC-Name

2-phenylethenoxymethylbenzene

InChI

InChI=1S/C15H14O/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h1-12H,13H2

InChI-Schlüssel

JCOUEUSHQNDXNG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC=CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.